molecular formula C13H14O4 B052297 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester CAS No. 124957-36-4

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

Cat. No. B052297
CAS RN: 124957-36-4
M. Wt: 234.25 g/mol
InChI Key: BCEVEYRXQTUYLG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester” can be determined using various techniques. The exact structure would depend on the specific substituents present in the compound .


Chemical Reactions Analysis

The chemical reactions involving “2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester” would depend on the specific conditions and reactants present. For instance, boronic acids and their esters, which are structurally similar to the compound , are known to undergo hydrolysis, especially at physiological pH .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester” can be determined using various techniques. For instance, its molecular weight is 158.15 g/mol . It has a topological polar surface area of 52.6 Ų and a complexity of 183 .

Scientific Research Applications

Mechanism of Action

Mode of Action

It is known that the compound belongs to the class of boronic acids and their esters . These compounds are often used in the design of new drugs and drug delivery devices . The specific interactions with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

Boronic acids and their esters, to which this compound belongs, are known to have a wide range of applications in organic synthesis . The specific pathways and their downstream effects influenced by this compound require further investigation.

Pharmacokinetics

It is known that boronic acids and their esters, which include this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester. For instance, the pH level strongly influences the rate of reaction of boronic acids and their esters, which includes this compound . The reaction rate is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may vary depending on the pH of its environment.

Future Directions

The future directions for “2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester” would depend on its specific applications. For instance, boronic acids and their esters are being considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

properties

IUPAC Name

methyl 2-[acetyloxy(phenyl)methyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c1-9(13(15)16-3)12(17-10(2)14)11-7-5-4-6-8-11/h4-8,12H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEVEYRXQTUYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439642
Record name Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Acetoxy-phenyl-methyl)-acrylic acid methyl ester

CAS RN

124957-36-4
Record name Methyl 2-[(acetyloxy)(phenyl)methyl]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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